molecular formula C40H44S B14639729 Thiophene, 2,5-bis(4'-hexyl[1,1'-biphenyl]-4-yl)- CAS No. 56316-92-8

Thiophene, 2,5-bis(4'-hexyl[1,1'-biphenyl]-4-yl)-

Cat. No.: B14639729
CAS No.: 56316-92-8
M. Wt: 556.8 g/mol
InChI Key: REKJYWNLGMWNRC-UHFFFAOYSA-N
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Description

Thiophene, 2,5-bis(4’-hexyl[1,1’-biphenyl]-4-yl)- is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. This particular compound is notable for its extended conjugation and hexyl-substituted biphenyl groups, which contribute to its unique electronic properties.

Preparation Methods

The synthesis of thiophene, 2,5-bis(4’-hexyl[1,1’-biphenyl]-4-yl)- typically involves several steps, including the formation of the thiophene core and the subsequent attachment of the hexyl-substituted biphenyl groups. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the biphenyl-thiophene linkage . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under inert atmosphere. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Thiophene, 2,5-bis(4’-hexyl[1,1’-biphenyl]-4-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions can convert thiophene derivatives into thiophene 1-oxides or thiophene 1,1-dioxides, which are important intermediates in synthetic and medicinal chemistry . Common reagents for oxidation include hydrogen peroxide and peracids. Reduction reactions, such as hydrogenation, can be used to reduce the thiophene ring, often employing transition metal catalysts . Substitution reactions, including electrophilic and nucleophilic substitutions, are also common, allowing for further functionalization of the thiophene ring . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Thiophene, 2,5-bis(4’-hexyl[1,1’-biphenyl]-4-yl)- has a wide range of scientific research applications. In biology and medicine, thiophene derivatives are studied for their potential as therapeutic agents due to their ability to interact with biological targets . In industry, thiophene-based materials are explored for their use in sensors, light-emitting devices, and photovoltaic cells . The compound’s unique electronic properties make it a valuable component in the development of advanced materials for various technological applications.

Mechanism of Action

The mechanism of action of thiophene, 2,5-bis(4’-hexyl[1,1’-biphenyl]-4-yl)- is primarily related to its electronic properties. The extended conjugation and hexyl-substituted biphenyl groups enhance its ability to transport charge, making it an effective material for organic electronic devices . The compound can interact with molecular targets through π-π interactions and other non-covalent interactions, facilitating charge transfer and improving device performance . The specific pathways involved depend on the application and the molecular environment in which the compound is used.

Comparison with Similar Compounds

Properties

CAS No.

56316-92-8

Molecular Formula

C40H44S

Molecular Weight

556.8 g/mol

IUPAC Name

2,5-bis[4-(4-hexylphenyl)phenyl]thiophene

InChI

InChI=1S/C40H44S/c1-3-5-7-9-11-31-13-17-33(18-14-31)35-21-25-37(26-22-35)39-29-30-40(41-39)38-27-23-36(24-28-38)34-19-15-32(16-20-34)12-10-8-6-4-2/h13-30H,3-12H2,1-2H3

InChI Key

REKJYWNLGMWNRC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(C=C4)C5=CC=C(C=C5)CCCCCC

Origin of Product

United States

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